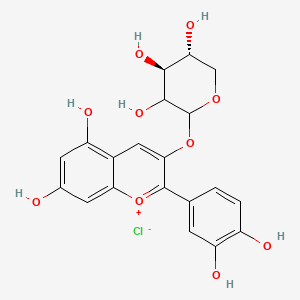

Cyanidin 3-xyloside

Description

Propriétés

IUPAC Name |

(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-LSIKGPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29761-24-8 | |

| Record name | Cyanidin 3-xyloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29761-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanidin 3-Xyloside: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigmentation in many plants. As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar molecule. This compound, like other anthocyanins, is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the natural sources, distribution in the plant kingdom, quantitative data, and experimental protocols for the analysis of cyanidin 3-xyloside.

Natural Sources and Distribution in Plants

This compound is found in a variety of plant species, particularly in fruits, berries, and some vegetables. Its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and maturity.

Key Natural Sources:

-

Berries:

-

Black Chokeberry (Aronia melanocarpa): This is one of the richest known sources of this compound. The berries have a high overall anthocyanin content, with this compound being a significant component[1][2].

-

Saskatoon Berry (Amelanchier alnifolia): These berries contain several cyanidin glycosides, including this compound[1][3][4][5].

-

Vaccinium Species: Various species within the Vaccinium genus, which includes blueberries and bilberries, have been reported to contain this compound[3][4][6][7][8].

-

Black Raspberry (Rubus occidentalis): While rich in other cyanidin glycosides, black raspberries also contain cyanidin 3-xylosylrutinoside, a more complex derivative[9].

-

Elderberry (Sambucus nigra): Has been reported to contain this compound, although other cyanidin glycosides are more abundant[10].

-

-

Fruits:

-

Apples (Malus pumila): The skin of certain apple varieties can contain this compound[10].

-

-

Other Plants:

Quantitative Data of this compound in Plant Sources

The following table summarizes the quantitative data for this compound found in various plant sources. It is important to note that these values can vary based on the factors mentioned previously.

| Plant Source | Plant Part | Concentration (mg/100g Fresh Weight) | Reference(s) |

| Black Chokeberry (Aronia melanocarpa) | Fruit | 43.76 - 48.05 | [2] |

| Saskatoon Berry (Amelanchier alnifolia) | Fruit | Reported as a major anthocyanin | [3][4][5] |

| Vaccinium myrtillus (Bilberry) | Fruit | Detected | [3][4] |

Experimental Protocols

The accurate extraction, identification, and quantification of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS/MS) is the most common and reliable methodology.

Extraction of this compound

A general workflow for the extraction of this compound from plant material is depicted below.

Detailed Extraction Protocol (Adapted from various sources):

-

Sample Preparation: Fresh plant material should be frozen immediately in liquid nitrogen and then lyophilized to prevent degradation. The dried material is then ground into a fine powder.

-

Extraction:

-

Weigh approximately 1-5 g of the powdered sample into a flask.

-

Add an acidified solvent, typically methanol or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid), at a solid-to-solvent ratio of around 1:10 to 1:20 (w/v). The acid helps to maintain the anthocyanins in their stable flavylium (B80283) cation form.

-

The mixture is then agitated (e.g., sonicated or shaken) for 30-60 minutes at room temperature in the dark to prevent light-induced degradation.

-

-

Separation: The mixture is centrifuged (e.g., at 4000 x g for 15 minutes) or filtered to separate the solid residue from the liquid extract. The supernatant is collected. The extraction process can be repeated on the residue to maximize yield.

-

Concentration: The combined supernatants are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

-

Purification (Optional but Recommended): The concentrated aqueous extract can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge.

-

Condition the cartridge with methanol followed by acidified water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

The eluate is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

UPLC-Q-TOF-MS/MS Analysis of this compound

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high resolution and accuracy for the identification and quantification of this compound.

Exemplary UPLC-Q-TOF-MS/MS Parameters:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-1 min: 5% B

-

1-15 min: 5-30% B (linear gradient)

-

15-17 min: 30-95% B (linear gradient)

-

17-19 min: Hold at 95% B

-

19-20 min: 95-5% B (linear gradient)

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Capillary Voltage: 2.5-3.5 kV.

-

Cone Voltage: 30-40 V.

-

Source Temperature: 120-150°C.

-

Desolvation Temperature: 350-450°C.

-

Data Acquisition:

-

MS1 (Full Scan): m/z 100-1000.

-

MS/MS (Fragmentation): For a precursor ion of this compound ([M]+ at m/z 419.1), the expected major fragment ion would be the cyanidin aglycone at m/z 287.1, resulting from the loss of the xylose moiety (132 Da). Multiple Reaction Monitoring (MRM) transitions for quantification would be m/z 419.1 -> 287.1.

-

Signaling Pathways and Mechanisms of Action

While specific research on the signaling pathways directly modulated by this compound is limited, the biological activities of its aglycone, cyanidin, and the closely related cyanidin-3-O-glucoside (C3G) have been more extensively studied. It is plausible that this compound exerts similar effects, although differences in bioavailability and cellular uptake due to the xylose moiety may influence its potency.

The anti-inflammatory and antioxidant effects of cyanidin and its glycosides are often attributed to their ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

NF-κB Pathway:

-

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

This allows the transcription factor NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus.

-

In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, upregulating the expression of enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6[13][14][15][16].

-

Cyanidin and its glycosides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators[13][14][15][16].

MAPK Pathway:

-

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis.

-

Inflammatory stimuli can activate a cascade of phosphorylation events, leading to the activation of MAPKs.

-

Activated MAPKs can then phosphorylate various transcription factors, contributing to the inflammatory response.

-

Studies have indicated that cyanidin and its derivatives can suppress the phosphorylation and activation of MAPKs, thus mitigating the downstream inflammatory signaling[13][17][18].

Conclusion

This compound is a noteworthy anthocyanin with a significant presence in several edible plants, particularly berries like black chokeberry and Saskatoon berry. Its potential health benefits, stemming from its antioxidant and anti-inflammatory properties, make it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling researchers to accurately assess its presence in various plant matrices and investigate its biological activities. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Concentration data for Cyanidin 3-O-xyloside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]

- 3. mdpi.com [mdpi.com]

- 4. Vaccinium Species: Composition and Activity | Encyclopedia MDPI [encyclopedia.pub]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. Vaccinium Species—Unexplored Sources of Active Constituents for Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Showing Compound this compound (FDB017173) - FooDB [foodb.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PREDOMINANCE OF CYANIDIN FOUND IN FLOWER FROM TWO SPECIES OF AERIDES ORCHIDS | International Society for Horticultural Science [ishs.org]

- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Biosynthesis of Cyanidin 3-Xyloside in Berries: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin (B77932) 3-xyloside, a significant anthocyanin present in various berry species. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic pathway, key genes, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this important secondary metabolite.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits, flowers, and vegetables. Beyond their role as natural colorants, anthocyanins are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. Cyanidin 3-xyloside is a specific anthocyanin composed of the cyanidin aglycone linked to a xylose sugar moiety at the 3-position. Its presence and concentration vary among different berry species, contributing to their unique phytochemical profiles and potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in crops and for the development of novel therapeutic agents.

The Biosynthesis Pathway of this compound

The formation of this compound in berries is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin biosynthesis pathways, culminating in a final glycosylation step.

Phenylpropanoid and Flavonoid Biosynthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) leads to the formation of 4-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid pathway.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to its isomeric flavanone, naringenin.

Anthocyanidin Biosynthesis

Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol (B1209521). In the branch leading to cyanidin, flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3' position of the B-ring to yield dihydroquercetin.

Dihydroquercetin is then reduced by dihydroflavonol 4-reductase (DFR) to produce leucocyanidin (B1674801). Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to the colored cyanidin aglycone.

Glycosylation: The Final Step to this compound

The final and crucial step in the biosynthesis of this compound is the attachment of a xylose molecule to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely an anthocyanidin 3-O-xylosyltransferase . This enzyme utilizes UDP-xylose as the activated sugar donor.

While a specific anthocyanidin 3-O-xylosyltransferase has been characterized in carrot cell cultures as UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT), the precise enzyme in most berry species is yet to be fully elucidated. However, the presence of this compound in these fruits strongly implies the existence of a homologous enzyme.[1]

The biosynthesis of the UDP-xylose sugar donor is also a critical component of the pathway. UDP-xylose synthase (UXS) catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, providing the necessary substrate for the xylosyltransferase.

Quantitative Data of this compound in Berries

The concentration of this compound varies significantly among different berry species and even between cultivars of the same species. The following table summarizes the reported quantitative data for this compound in various berries.

| Berry Species | Cultivar/Variety | This compound Content (mg/100g FW) | Reference(s) |

| Blackberry (Rubus sp.) | Chickasaw | 4.60 | [2] |

| APF-12 | 5.79 | [2] | |

| Average of 6 samples | 9.74 (Min: 4.60, Max: 17.81) | [3] | |

| Black Chokeberry (Aronia melanocarpa) | Wild | 43.76 | [4] |

| Fruit | 48.05 | [4] | |

| Black Raspberry (Rubus occidentalis) | Not specified | Predominant anthocyanin, comprising 49-58% of total anthocyanins | [5] |

| Saskatoon Berry (Amelanchier alnifolia) | Not specified | Identified as one of the five major flavonoids | [6] |

FW: Fresh Weight

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from a berry matrix. Optimization may be required depending on the specific berry species and instrumentation.

4.1.1. Sample Preparation and Extraction

-

Homogenization: Freeze-dry fresh or frozen berry samples and grind them into a fine powder.

-

Extraction Solvent: Prepare an extraction solvent of methanol (B129727) acidified with 0.1% to 1% formic acid (v/v) or hydrochloric acid (v/v). The acidic conditions are crucial for maintaining the stability of anthocyanins in their flavylium (B80283) cation form.

-

Extraction Procedure:

-

Weigh approximately 100 mg of the powdered berry sample into a microcentrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture thoroughly for 1 minute.

-

Sonciate the sample in an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a higher percentage (e.g., 40-60%) over 20-30 minutes to separate the anthocyanins.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for this compound: The precursor ion ([M]+) for this compound is m/z 419. The primary product ion resulting from the loss of the xylose moiety is the cyanidin aglycone at m/z 287. Therefore, the MRM transition to monitor is 419 -> 287.

-

-

Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Enzyme Assay for Anthocyanidin 3-O-Xylosyltransferase

This protocol is adapted from general methods for glycosyltransferase assays and can be used to determine the activity of a putative anthocyanidin 3-O-xylosyltransferase from a berry source.[7]

4.2.1. Enzyme Preparation

-

Protein Extraction: Homogenize fresh or frozen berry tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 1 mM DTT, and 1% PVPP).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

-

Protein Purification (Optional): The crude protein extract can be used directly, or the enzyme can be partially purified using techniques such as ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., ion-exchange or size-exclusion).

4.2.2. Assay Reaction

-

Reaction Mixture (Total volume of 50 µL):

-

100 mM Buffer (e.g., Tris-HCl or MES, pH 7.0-8.0)

-

1 mM Cyanidin chloride (acceptor substrate)

-

2 mM UDP-xylose (donor substrate)

-

5 mM MgCl₂ (cofactor)

-

10-20 µL of enzyme preparation

-

-

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acidified methanol (e.g., 50 µL of methanol with 1% HCl).

-

-

Detection of Product:

-

Analyze the reaction mixture by HPLC or HPLC-MS as described in section 4.1.2.

-

Monitor for the appearance of a new peak corresponding to the retention time and mass of this compound.

-

Quantify the product peak to determine enzyme activity.

-

Conclusion

The biosynthesis of this compound in berries is a complex and highly regulated process involving a series of enzymatic steps. This guide has outlined the key enzymes and genes in the pathway, from the initial precursors in the phenylpropanoid pathway to the final xylosylation of the cyanidin aglycone. The provided quantitative data highlights the variability of this compound across different berry species, underscoring the importance of specific analytical methods for its characterization. The detailed experimental protocols offer a practical framework for researchers to extract, quantify, and study the enzymatic synthesis of this compound. Further research, particularly the definitive identification and characterization of anthocyanidin 3-O-xylosyltransferases from various berry species, will be crucial for advancing our ability to modulate the production of this and other valuable anthocyanins for nutritional and therapeutic purposes.

References

- 1. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide characterization of the UDP-glycosyltransferases (UGT) family and functional analysis of VcUGT160 involved in dihydrozeatin glycosylation during blueberry fruits development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INVESTIGATION OF CYANIDIN AND PELARGONIDIN CONTENTS IN THE GENUS FRAGARIA L. | International Society for Horticultural Science [ishs.org]

- 5. Variations in Anthocyanin Profiles and Antioxidant Activity of 12 Genotypes of Mulberry (Morus spp.) Fruits and Their Changes during Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-groups.usask.ca [research-groups.usask.ca]

- 7. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enzymatic Path to Cyanidin 3-Xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin with significant antioxidant properties, represents a promising avenue for the development of novel therapeutics and functional food ingredients. This technical guide provides an in-depth overview of the biocatalytic production of cyanidin 3-xyloside from its aglycone precursor, cyanidin. Drawing from current scientific literature, this document details the multi-step enzymatic pathway, experimental protocols for the key glycosyltransferases involved, and quantitative data to inform reaction optimization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the synthesis process.

Introduction: The Significance of this compound

This compound is an anthocyanin found in various pigmented plants, including purple sunflower hulls and black raspberries.[1][2] Like other anthocyanins, it exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and food industries.[3] Enzymatic synthesis offers a highly specific and controlled alternative to chemical synthesis or extraction from natural sources, enabling the production of high-purity compounds under mild reaction conditions. Glycosylation of anthocyanidins, such as the addition of a xylosyl group to cyanidin, is crucial for enhancing their stability and solubility.[4][5]

The Two-Step Enzymatic Synthesis Pathway

Current research indicates that the enzymatic synthesis of this compound from the cyanidin aglycone is not a direct, single-step reaction. Instead, it follows a sequential, two-step glycosylation pathway, as characterized in cell-suspension cultures of Daucus carota (carrot).[6] This pathway involves the initial addition of a galactose moiety to the cyanidin backbone, followed by the transfer of a xylose group to the newly formed cyanidin 3-galactoside.

The two key enzymes in this process are:

-

UDP-galactose: cyanidin galactosyltransferase (CGT) : This enzyme catalyzes the transfer of galactose from UDP-galactose to the 3-hydroxyl group of cyanidin, forming cyanidin 3-galactoside.[6][7]

-

UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) : This enzyme subsequently transfers a xylose residue from UDP-xylose to the cyanidin 3-galactoside intermediate, yielding the final product, cyanidin 3-(xylosylgalactoside).[6]

The overall biosynthetic pathway can be visualized as follows:

Enzyme Characteristics and Reaction Parameters

The successful synthesis of this compound relies on the optimal functioning of the two key glycosyltransferases. The following tables summarize the known characteristics and reaction conditions for CGT and CGXT, primarily based on studies of enzyme preparations from Daucus carota cell cultures.

Table 1: Characteristics of UDP-galactose: cyanidin galactosyltransferase (CGT)

| Parameter | Value/Characteristic | Source |

| Enzyme Commission No. | EC 2.4.1.- | Daucus carota |

| Substrates | Cyanidin, UDP-galactose | [6][7] |

| Product | Cyanidin 3-galactoside | [6][7] |

| Molecular Mass | ~52 kDa (monomer) | [6] |

| Optimal pH | 7.5 - 8.0 | - |

| Optimal Temperature | 30 - 37 °C | - |

| Co-factors | Divalent cations (e.g., Mg²⁺, Mn²⁺) may enhance activity | - |

Table 2: Characteristics of UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT)

| Parameter | Value/Characteristic | Source |

| Enzyme Commission No. | EC 2.4.2.50 | Daucus carota |

| Substrates | Cyanidin 3-galactoside, UDP-xylose | [6] |

| Product | Cyanidin 3-(xylosylgalactoside) | [6] |

| Molecular Mass | Not explicitly determined, but presumed to be distinct from CGT | [6] |

| Optimal pH | 7.0 - 7.5 | - |

| Optimal Temperature | 30 - 37 °C | - |

| Co-factors | Divalent cations may be required | - |

Note: Optimal pH, temperature, and co-factor requirements are typical for many plant glycosyltransferases and may need to be empirically determined for a specific enzyme preparation.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound, broken down into the two sequential reactions.

Enzyme Preparation

Both CGT and CGXT can be obtained from crude protein extracts of Daucus carota cell-suspension cultures. For higher purity, a multi-step purification protocol is recommended.

Protocol for Enzyme Extraction and Purification:

-

Cell Culture: Grow Daucus carota cell-suspension cultures under appropriate conditions. UV irradiation can be used to induce anthocyanin biosynthesis and the related enzymes.

-

Homogenization: Harvest the cells and homogenize them in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 14 mM 2-mercaptoethanol (B42355) and protease inhibitors).

-

Centrifugation: Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude cytosolic protein extract.

-

Chromatography: The crude extract can be subjected to a series of chromatographic steps for purification, including ion-exchange, affinity, and gel permeation chromatography, as outlined in Figure 2.[6] Note: CGXT will co-purify to some extent with CGT in the initial steps, but they are separable enzymes.

Step 1: Synthesis of Cyanidin 3-Galactoside

Materials:

-

Purified or partially purified CGT enzyme preparation

-

Cyanidin (substrate)

-

UDP-galactose (sugar donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Quenching solution (e.g., 5% acetic acid)

Protocol:

-

Prepare a reaction mixture containing the following components in the specified final concentrations:

-

Cyanidin: 50-200 µM

-

UDP-galactose: 1-2 mM

-

CGT enzyme preparation: 10-50 µg of protein

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile (B52724) in water (with formic acid). Monitor at a wavelength of ~520 nm.

Step 2: Synthesis of Cyanidin 3-(Xylosylgalactoside)

Materials:

-

Purified or partially purified CGXT enzyme preparation

-

Cyanidin 3-galactoside (substrate, from Step 1 or a commercial source)

-

UDP-xylose (sugar donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

-

Quenching solution (e.g., 5% acetic acid)

Protocol:

-

Prepare a reaction mixture with the following final concentrations:

-

Cyanidin 3-galactoside: 50-200 µM

-

UDP-xylose: 1-2 mM

-

CGXT enzyme preparation: 10-50 µg of protein

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate the mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Analyze the products by HPLC as described for Step 1. The retention time of cyanidin 3-(xylosylgalactoside) will differ from that of cyanidin 3-galactoside.

Quantitative Analysis and Data Presentation

The efficiency of the enzymatic synthesis can be quantified by determining the reaction yield and the kinetic parameters of the enzymes.

Table 3: Representative Quantitative Data for Enzymatic Synthesis

| Parameter | Step 1: Galactosylation (CGT) | Step 2: Xylosylation (CGXT) |

| Substrate Km (Cyanidin) | 25 - 100 µM | N/A |

| Substrate Km (Cyn-3-Gal) | N/A | 30 - 150 µM |

| Sugar Donor Km (UDP-Gal) | 100 - 500 µM | N/A |

| Sugar Donor Km (UDP-Xyl) | N/A | 150 - 600 µM |

| Vmax | Enzyme preparation dependent | Enzyme preparation dependent |

| Typical Reaction Yield | 60 - 85% | 50 - 75% |

Note: The values presented are illustrative and can vary significantly based on the purity of the enzyme, specific reaction conditions, and the source of the enzyme.

Conclusion and Future Outlook

The enzymatic synthesis of this compound via a two-step pathway using UDP-galactose: cyanidin galactosyltransferase and UDP-xylose: cyanidin 3-galactoside xylosyltransferase is a viable and specific method for producing this valuable anthocyanin. This technical guide provides a foundational framework for researchers to develop and optimize this biocatalytic process. Future research efforts may focus on the discovery of a single enzyme capable of direct xylosylation of cyanidin, the heterologous expression of CGT and CGXT for improved yield and scalability, and the exploration of enzyme immobilization techniques for continuous production systems. Such advancements will further enhance the potential of this compound in various therapeutic and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Purification Process and Antioxidative Activity and α-Glucosidas Inhibitory Activity of Proanthocyanidins from Tetrastigma hemsleyanum [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-Xyloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin with significant potential in research and drug development. This document outlines its chemical characteristics, stability profile, and antioxidant capacity, supported by detailed experimental methodologies. Furthermore, it explores the compound's putative interactions with key cellular signaling pathways.

Core Physicochemical Properties

Cyanidin 3-xyloside is an anthocyanin found in various fruits and vegetables, notably in black chokeberries (Aronia melanocarpa), apples, and raspberries[1]. As a member of the flavonoid family, its structure, comprised of a cyanidin aglycone linked to a xylose sugar moiety, dictates its chemical behavior and biological activity.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Data Source |

| Molecular Formula | C20H19O10+ | PubChem |

| Molecular Weight | 419.4 g/mol | PubChem |

| Exact Mass | 419.09782180 Da | PubChem |

| Water Solubility | 0.41 g/L | FooDB[1] |

| logP (Octanol-Water Partition Coefficient) | 1.06 | FooDB[1] |

| pKa (Strongest Acidic) | 6.39 | FooDB[1] |

| Polar Surface Area | 173.21 Ų | FooDB[1] |

| Hydrogen Bond Donor Count | 7 | FooDB[1] |

| Hydrogen Bond Acceptor Count | 10 | FooDB[1] |

| Rotatable Bond Count | 4 | FooDB[1] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound, providing a foundation for its laboratory investigation.

Extraction and Purification from Aronia melanocarpa

This protocol is adapted from methods developed for the extraction of anthocyanins from Aronia melanocarpa[2][3][4].

Workflow for Extraction and Purification of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: Freeze-dried and powdered Aronia melanocarpa fruit is extracted with 70% ethanol containing 0.1% (v/v) hydrochloric acid to ensure the stability of the anthocyanin flavylium (B80283) cation. The mixture is sonicated or agitated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).

-

Solid-Liquid Separation: The extract is centrifuged (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material. The supernatant, rich in anthocyanins, is collected.

-

Solvent Removal: The ethanol is removed from the supernatant under reduced pressure using a rotary evaporator.

-

Purification by Preparative HPLC: The concentrated aqueous extract is filtered and purified using a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed, using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. Fractions are collected based on the UV-Vis absorbance at 520 nm, the characteristic wavelength for cyanidin glycosides.

-

Purity Assessment: The purity of the collected fractions is assessed using analytical HPLC with a diode-array detector (DAD).

Solubility Determination

The following is a general protocol for determining the water solubility of a powdered plant-derived compound[1].

-

Sample Preparation: A known excess amount of purified this compound powder is added to a specific volume of deionized water (e.g., 10 mg in 10 mL).

-

Equilibration: The suspension is stirred at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The mixture is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a validated analytical method, such as HPLC-DAD, by comparing the peak area to a standard curve of known concentrations.

Stability Assessment

The stability of this compound can be evaluated under various conditions of pH, temperature, and light exposure. The degradation is typically monitored by measuring the decrease in absorbance at its maximum visible wavelength (around 520 nm) over time[5][6][7].

-

pH Stability: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, and 9). Dissolve a known concentration of this compound in each buffer. Incubate the solutions at a constant temperature in the dark. At regular intervals, measure the absorbance at 520 nm using a UV-Vis spectrophotometer.

-

Thermal Stability: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 3.0, where anthocyanins are generally most stable). Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 50°C, 75°C, and 100°C). At set time points, remove a vial from each temperature, cool it to room temperature, and measure the absorbance at 520 nm.

-

Photostability: Prepare a solution of this compound in a suitable buffer. Expose the solution to a controlled light source (e.g., a UV lamp or a light box with a defined spectrum and intensity) at a constant temperature. A control sample should be kept in the dark under the same conditions. Measure the absorbance of both the light-exposed and dark control samples at regular intervals.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be determined using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Assay Procedure: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of this compound. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Assay Protocol:

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Add a small volume of various concentrations of this compound to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Interaction with Cellular Signaling Pathways

While direct experimental evidence for this compound is emerging, studies on the closely related and structurally similar cyanidin-3-O-glucoside (C3G) provide strong indications of its potential to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival. It is highly probable that this compound exhibits similar activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins like C3G have been shown to inhibit this pathway[3][8][9][10][11].

Proposed NF-κB Signaling Inhibition by this compound

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Validation (Western Blot):

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or intestinal epithelial cells) and pre-treat with varying concentrations of this compound for a specified time. Subsequently, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

-

Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB (in both cytoplasmic and nuclear extracts).

-

Detection and Analysis: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band intensities are quantified to determine the relative protein expression levels, which can indicate the extent of pathway inhibition.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The main MAPK cascades include ERK, JNK, and p38. Dysregulation of these pathways is implicated in various diseases. C3G has been shown to modulate MAPK signaling[8][9].

Proposed MAPK Signaling Modulation by this compound

Caption: Putative modulation of MAPK signaling pathways by this compound.

Experimental Validation (Western Blot):

The experimental procedure is similar to that for the NF-κB pathway. Following cell treatment and protein extraction, Western blot analysis is performed using primary antibodies specific for the phosphorylated (activated) and total forms of ERK, JNK, and p38. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the respective MAPK pathway.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers. C3G has demonstrated the ability to inhibit this pathway[6][8][12][13][14][15].

Proposed PI3K/Akt Signaling Inhibition by this compound

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Validation (Western Blot):

Following a similar experimental setup as described for the other pathways, Western blot analysis would be performed using primary antibodies against phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) and total Akt. A reduction in the levels of p-Akt relative to total Akt would suggest an inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion

This compound possesses a range of physicochemical properties that make it a compound of significant interest for further research and development. Its antioxidant capacity and potential to modulate key cellular signaling pathways, inferred from studies on closely related anthocyanins, highlight its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the consistent and reproducible investigation of this promising natural compound. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. An Enhanced Water Solubility and Stability of Anthocyanins in Mulberry Processed with Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracts, Anthocyanins and Procyanidins from Aronia melanocarpa as Radical Scavengers and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. RUL - Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution [repozitorij.uni-lj.si]

- 7. researchgate.net [researchgate.net]

- 8. Cyanidin-3-O-Glucoside Rescues Zearalenone-Induced Apoptosis via the ITGA7-PI3K-AKT Signaling Pathway in Porcine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanidin-related antidepressant-like efficacy requires PI3K/AKT/FoxG1/FGF-2 pathway modulated enhancement of neuronal differentiation and dendritic maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyanidin-3-O-Glucoside Rescues Zearalenone-Induced Apoptosis via the ITGA7-PI3K-AKT Signaling Pathway in Porcine Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cyanidin-3-o-β-Glucoside Induces Megakaryocyte Apoptosis via PI3K/Akt- and MAPKs-Mediated Inhibition of NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyanidin 3-Xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin. The document details its ultraviolet-visible (UV-Vis) absorption, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS) data. Furthermore, it outlines the typical experimental protocols employed for the acquisition of this data, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cyanidin 3-xyloside, compiled from various analytical studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in an acidic solution reveals two characteristic absorption maxima. The major peak in the visible region is responsible for its red-purple color, while a secondary peak is observed in the UV region.

| Solvent System | λmax (nm) - Visible Region | λmax (nm) - UV Region |

| Acidified Methanol (B129727) | ~520 - 535 | ~280 |

Note: The exact λmax can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information on the this compound molecule. The following data is representative for this class of compounds, though minor variations may occur based on the solvent and instrumentation used.

¹H NMR Spectral Data (Typical values in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.9 | s | |

| H-2' | ~8.0 | d | ~2.2 |

| H-6' | ~7.9 | dd | ~8.5, 2.2 |

| H-5' | ~7.0 | d | ~8.5 |

| H-6 | ~6.9 | d | ~1.5 |

| H-8 | ~6.6 | d | ~1.5 |

| H-1'' (Xylose) | ~5.3 | d | ~7.5 |

| Xylose Protons | ~3.2 - 4.0 | m |

¹³C NMR Spectral Data (Typical values in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~145 |

| C-4 | ~135 |

| C-5 | ~158 |

| C-6 | ~99 |

| C-7 | ~165 |

| C-8 | ~95 |

| C-9 | ~157 |

| C-10 | ~113 |

| C-1' | ~121 |

| C-2' | ~117 |

| C-3' | ~146 |

| C-4' | ~155 |

| C-5' | ~118 |

| C-6' | ~128 |

| C-1'' (Xylose) | ~103 |

| C-2'' (Xylose) | ~75 |

| C-3'' (Xylose) | ~78 |

| C-4'' (Xylose) | ~71 |

| C-5'' (Xylose) | ~67 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI) | 419.1 | 287.0 (Cyanidin aglycone) |

The monoisotopic mass of the this compound cation is 419.0978 g/mol .[1] The primary fragment observed in MS/MS analysis corresponds to the loss of the xylose moiety, resulting in the cyanidin aglycone with an m/z of 287.0.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Sample Preparation

-

Extraction: this compound is typically extracted from plant material (e.g., berries, flowers) using an acidified solvent, commonly methanol or ethanol (B145695) with a small percentage of hydrochloric or formic acid (e.g., 85:15 methanol:0.1M HCl).[2] This acidic environment is crucial for maintaining the stability of the anthocyanin flavylium (B80283) cation.

-

Purification: The crude extract is often subjected to purification steps to isolate the this compound. This can be achieved through solid-phase extraction (SPE) using C18 cartridges or by preparative high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Solvent: The purified this compound is dissolved in an appropriate acidic solvent, such as methanol containing 0.1% HCl.

-

Procedure: The absorbance spectrum is recorded over a wavelength range of 200-700 nm. The solvent is used as a blank for baseline correction. The maxima in the visible (~520 nm) and UV (~280 nm) regions are then determined.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.

-

Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of anthocyanins. A small amount of trifluoroacetic acid-d (TFA-d) may be added to ensure the compound remains in its flavylium cation form.

-

Experiments: Standard 1D NMR experiments (¹H and ¹³C) are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap is commonly used.

-

Mode: ESI is typically performed in positive ion mode to detect the cationic flavylium ion.

-

Procedure: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer. A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed by selecting the parent ion ([M]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provides further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

Unveiling Novel Cyanidin 3-Xyloside Derivatives in the Plant Kingdom: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of novel cyanidin (B77932) 3-xyloside derivatives in plants. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of anthocyanin research. It details the structural elucidation, quantitative analysis, and potential therapeutic applications of these newly identified natural compounds.

Introduction: The Expanding World of Anthocyanins

Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as natural colorants, they are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Cyanidin 3-xyloside is a known anthocyanin, but recent advancements in analytical techniques have led to the discovery of novel derivatives with more complex structures, including additional glycosylation and acylation. These structural modifications can significantly impact the stability, bioavailability, and biological activity of the parent molecule, opening new avenues for research and development.

This guide focuses on two recently characterized classes of novel this compound derivatives: cyanidin 3-xylosylrutinoside from black raspberries (Rubus occidentalis) and a series of acylated cyanidin 3-sambubioside-5-glucosides from the flowers of Matthiola incana (stock).

Novel this compound Derivatives: Structure and Occurrence

Cyanidin 3-Xylosylrutinoside in Black Raspberries (Rubus occidentalis)

A significant novel derivative, cyanidin 3-xylosylrutinoside, has been identified as a major anthocyanin in black raspberries.[1] Its structure consists of a cyanidin aglycone linked to a xylosylrutinoside trisaccharide at the C3 position. This compound, along with cyanidin 3-rutinoside, is a primary contributor to the antioxidant capacity of black raspberries.[1]

Acylated Cyanidin 3-Sambubioside-5-Glucosides in Matthiola incana

The flowers of Matthiola incana have been found to contain a variety of complex, acylated cyanidin 3-sambubioside-5-glucosides.[2] These derivatives are characterized by a cyanidin core with a sambubioside (xylose-glucose) at the C3 position and a glucose at the C5 position. Further complexity is introduced by acylation with various hydroxycinnamic acids, such as p-coumaric, caffeic, ferulic, and sinapic acids, as well as malonic acid.[2]

Three specific novel acylated derivatives identified are:

-

Cyanidin 3-O-(6-O-p-coumaryl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

-

Cyanidin 3-O-(6-O-caffeyl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

-

Cyanidin 3-O-(6-O-ferulyl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

Quantitative Analysis of Novel Derivatives

The concentrations of these novel this compound derivatives vary depending on the plant material and extraction methods. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of Cyanidin Glycosides in Freeze-Dried Black Raspberries

| Compound | Concentration (mg/g dry weight) |

| Cyanidin 3-O-(2G-xylosylrutinoside) | 12.1[3] |

| Cyanidin 3-O-rutinoside | 20.5[3] |

| Cyanidin 3-O-glucoside | 2.1[3] |

Table 2: Relative Abundance of Major Anthocyanins in Black Raspberries

| Compound | Relative Abundance (%) |

| Cyanidin 3-xylosylrutinoside | 49-58[1] |

| Cyanidin 3-rutinoside | 24-40[1] |

Note: Quantitative data for the acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana are not yet available in absolute concentrations but are reported as major anthocyanin pigments in various cultivars.[3]

Experimental Protocols

The discovery and characterization of these novel derivatives rely on a combination of chromatographic and spectroscopic techniques.

Extraction of Anthocyanins

A general workflow for the extraction and analysis of these novel compounds is outlined below.

Protocol for Extraction from Freeze-Dried Black Raspberries: [3]

-

Freeze-dried black raspberries are subjected to Soxhlet extraction with pentane, followed by methylene (B1212753) chloride, and then absolute ethanol (B145695).

-

The residue is then sonicated with water.

-

The ethanol and water extracts, which contain the anthocyanins, are used for further analysis.

Protocol for Extraction from Matthiola incana Flowers: [2]

-

Dried petals are immersed in 5% acetic acid at 4°C for 24 hours.

-

Alternatively, for total anthocyanin quantification, dried petals are immersed in 0.1% HCl in methanol (B129727) at 4°C for 24 hours.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the separation and quantification of these complex anthocyanin mixtures.

Protocol for HPLC Analysis of Black Raspberry Anthocyanins: [3]

-

Columns: Two Varian (Palo Alto, CA) C-18 columns (250 × 10 mm) in series.

-

Solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol with 0.1% formic acid

-

-

Flow Rate: 3 ml/min

-

Gradient:

-

5–16% B in 11 min

-

Hold at 16% B for 10 min

-

Increase to 50% B in 34 min

-

Hold at 50% B for 10 min

-

Increase to 80% B in 10 min

-

Hold at 80% B for 20 min

-

-

Detection: UV at 254, 280, or 510 nm.

Structural Elucidation by Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the exact structure of novel compounds.

-

Mass Spectrometry: Provides the molecular weight of the parent molecule and its fragments, allowing for the identification of the aglycone, sugar moieties, and acyl groups.

-

NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMQC, HMBC) are used to determine the precise connectivity of the atoms within the molecule, including the attachment points of sugars and acyl groups.[1][2]

Biological Activity and Signaling Pathways

While research into the specific biological activities of these novel derivatives is ongoing, initial studies have revealed promising results.

Antioxidant Activity

Cyanidin 3-xylosylrutinoside has been shown to be a significant contributor to the potent antioxidant system of black raspberries.[1]

Modulation of Inflammatory Signaling Pathways

Cyanidin glycosides from black raspberries, including cyanidin 3-xylosylrutinoside, have been found to inhibit the activity of the transcription factors NF-κB (nuclear factor kappa B) and AP-1 (activator protein 1) induced by carcinogens.[4] These transcription factors play a crucial role in the inflammatory response and cell proliferation. By inhibiting these pathways, these novel cyanidin derivatives may exert chemopreventive effects.[4]

Conclusion and Future Directions

The discovery of novel this compound derivatives, such as cyanidin 3-xylosylrutinoside and acylated cyanidin 3-sambubioside-5-glucosides, highlights the vast and underexplored chemical diversity within the plant kingdom. These complex anthocyanins not only contribute to the vibrant colors of their plant sources but also exhibit promising biological activities that warrant further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the specific effects of these purified novel derivatives on a wider range of biological targets and signaling pathways.

-

Bioavailability and Metabolism Studies: Understanding how the complex glycosylation and acylation patterns affect the absorption, distribution, metabolism, and excretion of these compounds in vivo.

-

Synthesis and Analogue Development: Developing synthetic routes to these complex molecules to enable more extensive biological testing and the creation of novel analogues with enhanced therapeutic properties.

The continued exploration of these novel natural products holds significant promise for the development of new functional foods, nutraceuticals, and therapeutic agents.

References

An In-depth Technical Guide on the Thermal Degradation Kinetics of Cyanidin 3-Xyloside

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Thermal degradation kinetics of cyanidin (B77932) 3-xyloside.

Disclaimer: Peer-reviewed literature with specific quantitative data on the thermal degradation kinetics (rate constants, half-life, and activation energy) of isolated cyanidin 3-xyloside is limited. Consequently, this guide will present the fundamental principles and experimental protocols for studying anthocyanin thermal degradation, using the extensively researched, structurally similar compound, cyanidin-3-O-glucoside (C3G), as a primary exemplar. The kinetic data for C3G is intended to provide a comparative baseline for researchers investigating the stability of other cyanidin glycosides, including this compound.

Introduction to this compound and Thermal Stability

This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants. It consists of the cyanidin aglycone linked to a xylose sugar moiety. Like other anthocyanins, this compound is valued for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its inherent instability, particularly its susceptibility to degradation by heat, poses a significant challenge in the development of pharmaceuticals, functional foods, and other therapeutic applications.

Thermal processing is a common step in the manufacturing of many products, and understanding the degradation kinetics of this compound is crucial for predicting its stability, optimizing processing conditions to minimize its loss, and ensuring the efficacy and quality of the final product. The thermal degradation of anthocyanins generally follows first-order reaction kinetics, where the rate of degradation is proportional to the concentration of the anthocyanin.[1]

The primary mechanism of thermal degradation involves the cleavage of the glycosidic bond and the opening of the pyran ring to form a chalcone (B49325), which can then be further degraded into smaller phenolic compounds.[2][3]

Thermal Degradation Pathway of Cyanidin Glycosides

The thermal degradation of cyanidin glycosides, such as this compound and C3G, is a complex process influenced by temperature, pH, and the presence of oxygen. The initial and rate-limiting step is often the hydrolysis of the C-ring to form a colorless carbinol pseudobase, which is in equilibrium with the chalcone form. This chalcone is unstable and can undergo irreversible degradation into various products, including protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3] Another degradation route involves the cleavage of the glycosidic bond, releasing the unstable cyanidin aglycone and the respective sugar.

Caption: General thermal degradation pathway for cyanidin glycosides.

Quantitative Data on Thermal Degradation Kinetics

Table 1: First-Order Degradation Rate Constants (k) and Half-Lives (t₁/₂) for C3G

| Temperature (°C) | pH | Matrix | k (min⁻¹) | t₁/₂ (min) | Reference |

| 80 | - | C3G with Walnut Protein Isolate | - | 129.8 | [4] |

| 80 | - | C3G alone | 0.00865 | 80.18 | [4] |

| 95 | - | C3G with Walnut Protein Isolate | - | 74.12 | [4] |

| 95 | - | C3G alone | 0.0093 | 73.76 | [4] |

| 80-120 | - | Freeze-dried Sour Cherry Paste | (range) | 32.10 - 45.69 | [5] |

Table 2: Activation Energy (Ea) for the Thermal Degradation of Cyanidin Glycosides

| Compound/Matrix | Ea (kJ/mol) | Reference |

| Cyanidin-3-O-glucoside (in air) | 80.98 | [2] |

| Cyanidin-3-O-glucoside (in nitrogen) | 65.85 | [2] |

| Cyanidin-3-O-glucoside (in freeze-dried sour cherry paste) | 55 | [5] |

| Cyanidin-3-glucosylrutinoside (in freeze-dried sour cherry paste) | 42 | [5] |

Experimental Protocols for Studying Thermal Degradation Kinetics

A generalized experimental workflow for determining the thermal degradation kinetics of an anthocyanin like this compound is outlined below.

Sample Preparation

-

Isolation and Purification: If a pure compound is being studied, this compound should be isolated from its natural source (e.g., Aronia berries) using techniques like column chromatography and purified using preparative High-Performance Liquid Chromatography (HPLC). The purity should be confirmed by analytical HPLC and Mass Spectrometry (MS).

-

Solvent System: The purified this compound is dissolved in a buffer solution of a specific pH. Acidic conditions (pH < 3) are often used to stabilize the flavylium (B80283) cation form of the anthocyanin.[6][7]

-

Concentration: The initial concentration of the anthocyanin solution is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 520 nm for cyanidin glycosides) or by HPLC with a calibration curve.[8]

Thermal Treatment

-

Isothermal Conditions: Aliquots of the anthocyanin solution are placed in sealed, airtight vials (to prevent evaporation and oxidation) and subjected to a range of constant temperatures (e.g., 60, 80, 100 °C) in a thermostatically controlled water bath or oven.[1]

-

Time Intervals: At specific time intervals, vials are removed from the heat and immediately cooled in an ice bath to stop the degradation reaction.[4]

Analytical Quantification

-

HPLC Analysis: The concentration of the remaining this compound in each sample is quantified using a reverse-phase HPLC system with a C18 column and a UV-Vis or Diode Array Detector (DAD) set to approximately 520 nm.[8][9]

-

Mobile Phase: A typical mobile phase consists of a gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[8][10]

-

-

Data Analysis: The natural logarithm of the ratio of the concentration at time 't' (C) to the initial concentration (C₀) is plotted against time. If the degradation follows first-order kinetics, this plot will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).[11]

Kinetic Parameter Calculation

-

Rate Constant (k): Determined from the slope of the first-order kinetic plot.

-

Half-Life (t₁/₂): Calculated using the formula: t₁/₂ = 0.693 / k.

-

Activation Energy (Ea): The rate constants obtained at different temperatures are used in the Arrhenius equation. A plot of ln(k) versus the reciprocal of the absolute temperature (1/T) gives a straight line with a slope of -Ea/R, where R is the ideal gas constant.[12]

Caption: Experimental workflow for thermal degradation kinetic studies.

Conclusion and Future Directions

While this guide provides a comprehensive framework for understanding and investigating the thermal degradation kinetics of this compound, it also highlights a significant gap in the existing literature. The lack of specific quantitative data for this particular anthocyanin underscores the need for further research. By applying the detailed experimental protocols outlined herein, researchers can generate the necessary kinetic parameters (k, t₁/₂, and Ea) for this compound. This data will be invaluable for drug development professionals and food scientists seeking to formulate stable products that retain the bioactive properties of this promising compound. Future studies should also investigate the influence of various matrix components (e.g., proteins, polysaccharides, and other phenolics) on the thermal stability of this compound, as these interactions can significantly alter its degradation kinetics.[4][13]

References

- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

- 6. mdpi.com [mdpi.com]

- 7. Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. phcog.com [phcog.com]

- 9. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of the interaction between cyanidin-3-O-glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Mechanism of Cyanidin 3-Xyloside Free Radical Scavenging

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antioxidant mechanisms of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin. It details the direct free radical scavenging pathways, the modulation of cellular antioxidant systems, quantitative measures of its efficacy, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms: Direct Free Radical Scavenging

Cyanidin 3-xyloside, like other anthocyanins, exerts its potent antioxidant effects primarily through the direct scavenging of reactive oxygen species (ROS) and other free radicals.[1][2] This capacity is fundamentally attributed to the chemical structure of its aglycone, cyanidin, which contains multiple phenolic hydroxyl (-OH) groups. These groups can readily donate a hydrogen atom or an electron to neutralize unstable free radicals. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting cyanidin radical is significantly more stable due to the delocalization of the unpaired electron across its aromatic ring system.[3][4]

-

Single Electron Transfer - Proton Transfer (SET-PT): The SET-PT mechanism involves an initial transfer of a single electron from the cyanidin molecule to the free radical. This forms a cyanidin radical cation and a radical anion. The radical cation then releases a proton (H+) into the solvent, which ultimately neutralizes the radical anion.[4]

The antioxidant activity of cyanidin and its glycosides is heavily influenced by the number and position of hydroxyl groups on its structure.[5] The ortho-dihydroxy (catechol) structure on the B-ring of cyanidin is particularly crucial for its high radical-scavenging efficiency.[6]

Cellular Antioxidant Mechanisms: Nrf2 Pathway Modulation

Beyond direct scavenging, cyanidin glycosides play a crucial role in enhancing the endogenous antioxidant defense system.[7][8] While much of the specific research has focused on the closely related cyanidin-3-glucoside (C3G), the mechanism is expected to be similar for this compound due to their shared aglycone. The primary pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10]

Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like cyanidin glycosides, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7] This binding initiates the transcription of a suite of protective enzymes, including:

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx)

This upregulation of the cellular antioxidant machinery provides a secondary, more sustained protective effect against oxidative damage.[7]

References

- 1. Polyphenols, Polysaccharides, and Their Complexes from Aronia melanocarpa in the Chemoprevention of Colorectal Cancer [mdpi.com]